molecular formula C19H15Cl2NO3S2 B11668082 (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11668082
M. Wt: 440.4 g/mol
InChI Key: GGWIDFRWAMXJIJ-CAOOACKPSA-N
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Description

The compound (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the dichlorophenyl and ethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

    Thiazolidinone Ring Formation: This step involves the cyclization of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.

    Introduction of Ethoxyphenyl Group: The ethoxyphenyl group is added through an etherification reaction using 3-ethoxyphenol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the thiazolidinone ring to a thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

The uniqueness of This compound lies in its specific combination of substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C19H15Cl2NO3S2

Molecular Weight

440.4 g/mol

IUPAC Name

(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15Cl2NO3S2/c1-2-24-16-7-11(8-17-18(23)22-19(26)27-17)3-6-15(16)25-10-12-4-5-13(20)9-14(12)21/h3-9H,2,10H2,1H3,(H,22,23,26)/b17-8+

InChI Key

GGWIDFRWAMXJIJ-CAOOACKPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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